N-(2-azidoethyl)dodecanamide

Description

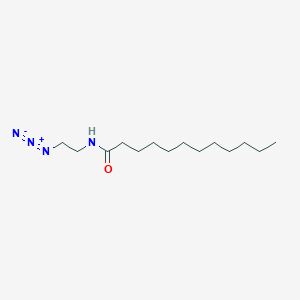

Structure

3D Structure

Properties

Molecular Formula |

C14H28N4O |

|---|---|

Molecular Weight |

268.40 g/mol |

IUPAC Name |

N-(2-azidoethyl)dodecanamide |

InChI |

InChI=1S/C14H28N4O/c1-2-3-4-5-6-7-8-9-10-11-14(19)16-12-13-17-18-15/h2-13H2,1H3,(H,16,19) |

InChI Key |

DQYZORPWZSLYIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Functionalization of N 2 Azidoethyl Dodecanamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of N-(2-azidoethyl)dodecanamide identifies two primary disconnection points: the amide bond (C-N) and the carbon-azide bond (C-N₃).

Amide Bond Disconnection: This is the most logical primary disconnection. Cleavage of the amide bond reveals two key synthons: a dodecanoyl electrophile and a 2-azidoethyl nucleophile. These correspond to the practical precursor molecules:

Dodecanoic acid or its activated derivatives (e.g., dodecanoyl chloride ).

2-Azidoethan-1-amine .

Carbon-Azide Bond Disconnection: A secondary disconnection at the C-N₃ bond of the 2-azidoethyl fragment suggests a precursor like N-(2-haloethyl)dodecanamide, which would be treated with an azide (B81097) source.

Based on this analysis, the most convergent and efficient synthetic strategy involves the coupling of a C12 fatty acid component with a pre-functionalized C2 azido-amine component.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Dodecanoic Acid | C₁₂H₂₄O₂ | Carboxylic acid source for amide formation |

| Dodecanoyl Chloride | C₁₂H₂₃ClO | Activated carboxylic acid for direct amidation |

| 2-Azidoethan-1-amine | C₂H₆N₄ | Azide-containing amine for amide formation |

| 2-Chloroethanol (B45725) | C₂H₅ClO | Precursor for 2-azidoethanol |

| 2-Bromoethanol | C₂H₅BrO | Precursor for 2-azidoethanol |

Methodologies for Azide Group Introduction

The critical 2-azidoethyl fragment is typically synthesized by introducing the azide group onto a two-carbon scaffold. The primary method for this transformation is nucleophilic substitution.

The synthesis often starts from readily available 2-haloethanols, such as 2-chloroethanol or 2-bromoethanol. chemicalbook.comrsc.org These precursors react with an azide salt, most commonly sodium azide (NaN₃), in a polar solvent like water or dimethylformamide (DMF). chemicalbook.com The reaction proceeds via an Sɴ2 mechanism, where the azide anion displaces the halide. The resulting 2-azidoethanol can then be converted to 2-azidoethan-1-amine .

An alternative, though less common, route for forming related azido-amines involves the ring-opening of aziridines with an azide source, often catalyzed by a Lewis acid. organic-chemistry.org

Strategies for Amide Bond Formation

The formation of the amide linkage between the dodecanoyl moiety and 2-azidoethan-1-amine is a central step in the synthesis. Several robust methods are available for this transformation.

From Acyl Chlorides: One of the most direct methods involves the reaction of dodecanoyl chloride with 2-azidoethan-1-amine . This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

From Carboxylic Acids using Coupling Reagents: A more versatile approach starts with dodecanoic acid and employs a coupling reagent to activate the carboxyl group. This avoids the need to handle moisture-sensitive acyl chlorides. A variety of modern coupling reagents can be used, each with specific advantages regarding reaction conditions and byproduct removal. nih.govorganic-chemistry.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproduct Characteristics |

|---|---|---|

| Carbodiimides | EDC (water-soluble), DCC (insoluble) | Urea derivatives |

| Uronium/Guanidinium Salts | HATU, HBTU | Water-soluble |

| Phosphonium Salts | PyBOP | Phosphine oxide derivatives |

The choice of coupling agent can be critical, especially when dealing with sensitive substrates. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is common for minimizing side reactions and ensuring efficient coupling. nih.gov

Purification and Isolation Techniques in Chemical Synthesis

After the coupling reaction, the crude this compound must be isolated from unreacted starting materials, coupling agents, and byproducts. The purification strategy depends on the physical properties of the product and the nature of the impurities.

Aqueous Workup: The initial step is typically an aqueous workup. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities like excess amine and bases, followed by a wash with dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.

Crystallization: For solid amides, recrystallization is a highly effective purification method that can provide high-purity material and is often preferred to chromatography to minimize yield loss. researchgate.net Suitable solvents might include acetonitrile, ethanol, or mixtures of alkanes and polar solvents. researchgate.net

Column Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, flash column chromatography on silica (B1680970) gel is the standard technique. A gradient of a non-polar eluent (e.g., hexanes) and a polar eluent (e.g., ethyl acetate) is typically used to separate the components.

Distillation: For some amide syntheses, particularly on an industrial scale, purification may involve distillation steps to remove solvents and volatile impurities. google.com

Derivatization Strategies for Structural Modifications and Functionalization

The azide group in this compound is a versatile functional handle for a wide range of chemical transformations, making the molecule a useful building block in materials science and bioconjugation.

Azide-Alkyne Cycloaddition (Click Chemistry): The most prominent application of the azide group is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. nih.gov The copper(I)-catalyzed version (CuAAC) is highly efficient and regioselective, tolerating a wide variety of functional groups. acgpubs.orgacs.org This reaction allows for the straightforward conjugation of the dodecanamide (B72619) moiety to polymers, surfaces, or biomolecules that have been functionalized with a terminal alkyne. nih.govrsc.org

Staudinger Ligation: The azide can react with a specifically engineered triarylphosphine (containing an ortho-ester trap) in a process known as the Staudinger ligation. sigmaaldrich.com This reaction forms a stable amide bond under exceptionally mild, aqueous conditions, making it a powerful tool for protein and peptide chemistry. ysu.amraineslab.comnih.gov The reaction proceeds via an aza-ylide intermediate which undergoes intramolecular cyclization and hydrolysis to yield the final amide product.

Reduction to Amine: The azide group can be readily reduced to a primary amine, yielding N-(2-aminoethyl)dodecanamide. This transformation opens up another avenue for functionalization. The resulting primary amine can be acylated, alkylated, or used in other standard amine chemistries. Common reducing agents include triphenylphosphine (B44618) followed by water (Staudinger reduction), catalytic hydrogenation (H₂/Pd-C), or hydride reagents like lithium aluminum hydride (LiAlH₄).

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dodecanoic acid |

| Dodecanoyl chloride |

| 2-Azidoethan-1-amine |

| N-(2-haloethyl)dodecanamide |

| 2-Chloroethanol |

| 2-Bromoethanol |

| Sodium azide |

| 2-Azidoethanol |

| Dimethylformamide (DMF) |

| Triethylamine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| Tris-(2,2,2-trifluoroethyl) borate |

| 1-Hydroxybenzotriazole (HOBt) |

| Ethyl acetate |

| Dichloromethane |

| N-(2-aminoethyl)dodecanamide |

Chemical Reactivity and Bioorthogonal Bioconjugation Principles

Azide-Alkyne Cycloaddition (Click Chemistry) Mechanisms

The azide (B81097) group of N-(2-azidoethyl)dodecanamide is an excellent participant in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high yields, stereospecificity, and the formation of a stable triazole linkage. The two principal mechanisms for this transformation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.

| Reactants | Catalyst System | Rate Constant (M-1s-1) | Reference |

|---|---|---|---|

| Alkyl Azide + Terminal Alkyne | Cu(I) with THPTA ligand | 104 - 105 | General Literature |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. In SPAAC, the azide group of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a triazole product. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained alkynes reacting faster. While generally slower than CuAAC, the rates of modern SPAAC reactions are sufficiently high for many biological labeling applications. The lipophilic character of this compound is generally well-tolerated in SPAAC reactions.

| Azide | Cyclooctyne | Rate Constant (M-1s-1) | Reference |

|---|---|---|---|

| Alkyl Azide | BCN | ~0.1 - 1.0 | General Literature |

| Alkyl Azide | DBCO | ~1.0 - 10.0 | General Literature |

Alternative Bioorthogonal Reactions Involving Azide Functionality (e.g., Staudinger Ligation)

Beyond cycloaddition reactions, the azide group of this compound can also participate in the Staudinger ligation. This reaction occurs between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group. The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.

A key advantage of the Staudinger ligation is that it is a "traceless" reaction, meaning that the phosphine oxide byproduct is cleaved from the final conjugate. However, a significant drawback is its relatively slow reaction kinetics compared to click chemistry reactions. The reaction rate is influenced by the electronic properties of the phosphine, with electron-rich phosphines generally reacting faster. The lipophilic nature of this compound should not significantly hinder its participation in the Staudinger ligation, provided appropriate solvent conditions are used.

| Reaction | Typical Second-Order Rate Constant (M-1s-1) |

|---|---|

| Staudinger Ligation | 10-3 - 10-2 |

| SPAAC | 10-1 - 101 |

| CuAAC | 104 - 105 |

Reaction Kinetics and Efficiency in Complex Biological Milieux

The performance of bioorthogonal reactions in complex biological environments, such as cell lysates or living organisms, is critical for their utility. The kinetics and efficiency of these reactions can be influenced by several factors present in these milieux, including pH, temperature, the presence of endogenous nucleophiles, and macromolecular crowding.

For CuAAC, the efficiency can be hampered by the presence of copper-chelating molecules in the biological system, which can sequester the catalyst. Furthermore, the reducing environment of the cell can affect the oxidation state of the copper. Ligands are often employed to protect the copper catalyst and enhance its stability and efficiency.

SPAAC reactions are generally less affected by the chemical components of the biological milieu due to their catalyst-free nature. However, the hydrophobic nature of many strained alkynes can lead to non-specific binding, potentially increasing background signal. The long alkyl chain of this compound might lead it to associate with lipid membranes or hydrophobic pockets of proteins, which could either enhance or hinder its reactivity depending on the localization of the reaction partner.

The Staudinger ligation is also generally robust in biological environments. However, the phosphine reagents are susceptible to air oxidation, which can reduce their effective concentration and lower the reaction efficiency.

Application Methodologies in Chemical Biology Research

Methodologies for Cellular Uptake and Intracellular Trafficking Studies

Detailed studies specifically outlining the cellular uptake and intracellular trafficking mechanisms of N-(2-azidoethyl)dodecanamide are not extensively available in the current scientific literature. However, based on its amphiphilic nature, we can infer potential methodologies for such investigations.

Strategies for Liposomal and Micellar Integration for Biological Delivery

While specific studies detailing the integration of this compound into liposomes and micelles for biological delivery have not been reported, this remains a viable and logical strategy for its introduction into cellular systems. The hydrophobic dodecanamide (B72619) tail would readily intercalate into the lipid bilayer of liposomes or the hydrophobic core of micelles. This encapsulation would enhance its solubility in aqueous biological media and facilitate its delivery across the cell membrane. Future research could explore the efficiency of such delivery systems and their impact on the subsequent intracellular localization of the compound.

Investigation of Passive Diffusion and Active Transport Mechanisms

The precise mechanisms by which this compound crosses the cell membrane have not been definitively elucidated. Given its lipid-like structure, passive diffusion is a probable route of entry. The dodecanamide tail would facilitate its partitioning into the lipid bilayer, allowing it to traverse the membrane. However, the contribution of active transport mechanisms cannot be entirely ruled out without specific experimental evidence. Studies employing metabolic inhibitors or competition assays would be necessary to determine if specific transporters are involved in its uptake.

Metabolic Labeling Strategies for Biomolecule Tracking and Analysis

The primary application of this compound in chemical biology lies in its use as a metabolic label for tracking and analyzing biomolecules, particularly in the context of bacterial cell surfaces.

In-Cellular Incorporation and Biochemical Pathway Analysis

This compound can be efficiently inserted into the bacterial surface, enabling the localization and imaging of specific enzymatic activities. ntu.edu.sg A study utilized this compound, referring to it as LA-12, to facilitate the localization of an enzyme-triggered fluorescent signal on the bacterial surface. ntu.edu.sg The rationale behind this approach is that the lipid tail of this compound allows it to anchor within the bacterial membrane, positioning the azide (B81097) group for subsequent chemical modification.

To optimize this bacterial surface insertion, a comparative analysis of azido-coupled fatty acids with varying carbon chain lengths was performed. The study synthesized and tested N-(2-azidoethyl)stearamide (LA-18), this compound (LA-12), and N-(2-azidoethyl)hexanamide (LA-6). ntu.edu.sg The results of these imaging analyses are summarized in the table below.

| Compound | Abbreviation | Carbon Chain Length | Efficacy in Bacterial Surface Insertion |

| N-(2-azidoethyl)stearamide | LA-18 | 18 | Enhanced tracking ability but limited solubility, potentially affecting cell activity. |

| This compound | LA-12 | 12 | Efficient insertion into the bacterial surface, facilitating significant fluorescent signal localization. |

| N-(2-azidoethyl)hexanamide | LA-6 | 6 | Less effective staining, leading to decreased fluorescence intensity. |

This table is based on data presented in a study on a fluorescent imaging probe for bacterial surface localization. ntu.edu.sg

The study concluded that this compound (LA-12) provided the optimal balance of hydrophobicity for efficient membrane insertion without the solubility issues encountered with the longer-chain analogue. ntu.edu.sg This efficient incorporation is a critical first step for subsequent biochemical pathway analysis, where the azide group can be tagged with a reporter molecule via click chemistry, allowing for the visualization and tracking of the labeled biomolecules.

Studies of Lipid Modifications on Proteins and Other Biomolecules (e.g., Protein Lipidation)

While not directly demonstrated for this compound in the available literature, its structure suggests potential utility in studying lipid modifications. The dodecanamide portion mimics a fatty acid, and its incorporation into cellular systems could potentially allow it to be utilized by enzymes involved in protein lipidation. The azide handle would then permit the identification and analysis of proteins that have been modified with this lipid analogue. This approach would be analogous to the use of other azide- or alkyne-tagged fatty acids in chemical proteomics to profile protein lipidation.

Investigation of Membrane Association, Organization, and Dynamics

The successful insertion of this compound into bacterial membranes is a direct demonstration of its utility in investigating membrane association. ntu.edu.sg By incorporating this probe, researchers can study the organization and dynamics of the bacterial cell surface. The azide group serves as a chemical handle for the attachment of fluorophores or other reporter molecules, which can then be used in advanced imaging techniques such as fluorescence microscopy to monitor the distribution and movement of the probe within the membrane. This allows for insights into the fluidity and microdomain organization of the bacterial membrane. Further studies could expand this application to investigate the membranes of other cell types and to probe the interactions of membrane-associated proteins.

Probing Lipid Rafts and Membrane Microdomains

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.govmdpi.com They play a crucial role in cellular signaling and membrane trafficking. nih.govscilit.com The dodecanamide tail of this compound facilitates its integration into these lipid-rich environments. By mimicking natural lipids, this probe can be used to study the biophysical properties and organization of lipid rafts. mdpi.com

Researchers can incorporate this compound into model membranes or live cells. The azide group then serves as a handle for "click chemistry" reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin (B1667282). mdpi.com This enables the visualization and tracking of lipid raft dynamics and the identification of raft-associated proteins.

Table 1: Experimental Approaches for Probing Lipid Rafts with this compound

| Technique | Description | Expected Outcome |

| Fluorescence Microscopy | The probe is introduced to cells and subsequently labeled with a fluorescent dye via click chemistry. | Visualization of the distribution and dynamics of lipid rafts in live cells. |

| Affinity Purification | After incorporation into cellular membranes, the probe is crosslinked to nearby proteins and then pulled down using a biotin tag attached via click chemistry. | Identification of proteins that reside within or in close proximity to lipid rafts. |

| Model Membrane Studies | The probe is incorporated into artificial lipid bilayers that mimic the composition of lipid rafts. | Characterization of the biophysical effects of the probe on membrane properties such as fluidity and phase separation. |

Studies of Interaction with Membrane Proteins and Lipids

The lipid environment significantly influences the structure and function of membrane proteins. nih.govnih.gov this compound can be employed to investigate these crucial interactions. Once integrated into the membrane, the azide group can be photoactivated to form a reactive nitrene, which will covalently crosslink with adjacent proteins and lipids. nih.govmdpi.com

This photoaffinity labeling approach allows for the "capturing" of transient interactions between membrane components. Subsequent analysis by mass spectrometry can then identify the specific proteins and lipids that were in close proximity to the probe. nih.gov This provides valuable insights into the molecular organization of the cell membrane. mdpi.com

Table 2: Investigating Membrane Protein and Lipid Interactions

| Method | Procedure | Information Gained |

| Photoaffinity Labeling | The probe is introduced into cells or membrane preparations, followed by UV irradiation to induce crosslinking. | Identification of direct and transient interaction partners of the probe within the membrane. |

| Mass Spectrometry Analysis | Crosslinked protein-lipid complexes are isolated and analyzed to identify the captured molecules. | Detailed molecular map of the membrane environment surrounding the probe. |

| Detergent-Free Analysis | Techniques such as native mass spectrometry can be used to study probe-protein interactions in a near-native environment. nih.gov | Preservation of labile interactions that might be disrupted by detergents. |

Development and Utilization of Activity-Based Probes (ABPs) and Imaging Reagents

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in complex biological systems. nih.gov this compound can serve as a scaffold for the development of novel ABPs targeting membrane-associated enzymes. The dodecanamide tail anchors the probe in the membrane, while the azide group allows for the attachment of a reactive "warhead" that covalently binds to the active site of a target enzyme. mdpi.com

Target Identification and Proteomic Profiling Methodologies

A key application of ABPs is the identification of new drug targets and the characterization of drug selectivity. nih.govnih.gov By designing ABPs based on this compound, researchers can profile the activity of entire enzyme families within their native membrane environment. nih.gov

In a typical proteomic experiment, a cell lysate or live cells are treated with the ABP. rsc.org The probe then labels its target enzymes, and the azide handle is used to attach a reporter tag, such as biotin, via click chemistry. nih.gov The labeled proteins can then be enriched and identified by mass spectrometry. rsc.org This approach, often referred to as chemical proteomics, provides a global snapshot of enzyme activity. nih.govnih.gov

Table 3: Proteomic Profiling Workflow using this compound-based ABPs

| Step | Description | Purpose |

| Probe Incubation | Live cells or cell lysates are treated with the ABP. | Covalent labeling of active enzymes. |

| Click Chemistry | A reporter tag (e.g., biotin) is attached to the probe's azide group. | Enables enrichment and detection of labeled proteins. |

| Affinity Purification | Biotin-labeled proteins are captured using streptavidin beads. | Isolation of target proteins from the complex proteome. |

| Mass Spectrometry | The enriched proteins are identified and quantified. | Identification of enzyme targets and assessment of their activity levels. |

Fluorogenic and Chromogenic Tagging Strategies for Imaging

The azide group of this compound is also ideal for the attachment of fluorogenic or chromogenic dyes. nih.gov Fluorogenic probes are particularly useful for live-cell imaging as they only become fluorescent upon reacting with their target. mdpi.comnih.gov This minimizes background signal and allows for the sensitive detection of enzyme activity in real-time.

For instance, a fluorogenic dye that is quenched can be attached to the azide group. Upon the ABP binding to its target enzyme, a conformational change or enzymatic reaction can unquench the dye, leading to a fluorescent signal. nih.gov This strategy can be used to visualize the localization and dynamics of enzyme activity within the cell. nih.gov

Biosensing Applications and Detection Systems Methodologies

The principles used in activity-based probing and fluorogenic tagging can be extended to develop biosensors for detecting specific enzymatic activities or biomolecules. A biosensor based on this compound could be designed to generate a detectable signal, such as fluorescence or an electrochemical current, upon interaction with its target.

For example, the probe could be immobilized on a surface, such as a gold electrode or a nanoparticle. When the target enzyme interacts with the probe, it could trigger a change in the surface properties that can be measured. Such biosensors could have applications in diagnostics and drug screening.

Table 4: Potential Biosensing Strategies

| Sensor Type | Principle of Detection | Potential Application |

| Fluorescent Biosensor | An increase in fluorescence intensity upon target binding. | High-throughput screening for enzyme inhibitors. |

| Electrochemical Biosensor | A change in electrical properties (e.g., impedance) at an electrode surface. | Point-of-care diagnostics for disease biomarkers. |

| Colorimetric Biosensor | A visible color change upon reaction with the target. | Simple and rapid detection assays. |

Advanced Analytical and Spectroscopic Characterization in Biological Systems

Mass Spectrometry-Based Detection and Identification of Bioconjugates

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of biomolecules. In the context of N-(2-azidoethyl)dodecanamide, MS is used to analyze the proteins and lipids that have incorporated this fatty acid probe. The general workflow involves introducing the azido-fatty acid to cells or organisms, allowing for its metabolic incorporation. Following this, the azide-tagged biomolecules are typically conjugated to a biotin-alkyne or other affinity tag via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. This biotin (B1667282) tag facilitates the enrichment of the labeled biomolecules, which are then identified and quantified using MS-based approaches. nih.govrsc.org

Proteomic and Lipidomic Approaches

Proteomics: The identification of proteins modified with lipids (lipidation) is a significant analytical challenge due to the hydrophobicity and often low abundance of these species. nih.gov Chemical probes like this compound provide a means to selectively enrich and identify lipidated proteins. In a typical chemoproteomic workflow, cells are treated with the azido-fatty acid, which becomes incorporated into proteins through processes like S-acylation (on cysteine residues) or N-myristoylation (on N-terminal glycine (B1666218) residues). After cell lysis, the azide-modified proteins are "clicked" to a biotin-alkyne tag. These biotinylated proteins can then be captured using avidin-functionalized resins. nih.gov The enriched proteins are subsequently digested, commonly with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This bottom-up proteomics strategy allows for the identification of the modified proteins and, in some cases, the precise sites of lipid modification. nih.gov

Lipidomics: Similarly, this compound can be used to trace the metabolic fate of fatty acids into complex lipids. researchgate.net Once incorporated into various lipid classes such as phospholipids, triacylglycerols, and sphingolipids, these azide-tagged lipids can be extracted from the biological matrix. nih.govlipidmaps.org The azide (B81097) group can then be reacted with an alkyne-containing reporter tag. This derivatization is crucial as it can improve ionization efficiency and provides a unique signature for mass spectrometric detection. wiley.comprovendis.info High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is a common method for separating and identifying the diverse range of lipid species. researchgate.netnih.gov Targeted approaches using tandem mass spectrometry, such as multiple reaction monitoring (MRM), can enhance the sensitivity and specificity for detecting low-abundance lipid species that have incorporated the probe. lipidmaps.org

Quantitative Mass Spectrometry for Metabolic Flux Analysis

Metabolic flux analysis (MFA) aims to quantify the rates of metabolic reactions within a biological system. nih.govrsc.org While traditionally reliant on stable isotope tracers like ¹³C, click chemistry-compatible probes offer a complementary and highly sensitive method for tracing metabolic pathways. provendis.inforesearchgate.net By introducing this compound in a pulse-chase experiment, the rates of its incorporation into and turnover from different lipid pools can be quantified.

This is achieved by collecting samples at various time points, extracting the lipids, and performing the click reaction with a reporter tag. Quantitative mass spectrometry is then used to measure the abundance of the tagged lipids over time. wiley.com Advanced strategies employ isotopically labeled (e.g., deuterium-labeled) click chemistry reagents, allowing multiple samples from different time points to be mixed and analyzed together. wiley.com This multiplexing approach reduces experimental variability and increases sample throughput. provendis.inforesearchgate.net The data on the dynamic changes in labeled lipid species provide insights into the kinetics of lipid synthesis, transport, and degradation, thereby offering a window into the metabolic flux of the fatty acid through the network. wiley.commdpi.com

| Parameter | Mass Spectrometry Approach | Information Gained | Representative Finding |

| Protein Identification | Bottom-up Proteomics (LC-MS/MS) | Identifies proteins that are post-translationally modified with the fatty acid probe. nih.gov | A catalogue of S-acylated or N-myristoylated proteins within a cell type can be generated. rsc.org |

| Lipid Identification | Lipidomics (HPLC-MS) | Characterizes the specific lipid classes (e.g., PC, PE, TAG) into which the fatty acid is incorporated. researchgate.net | Revealed over 250 lipid species incorporating a related alkyne-fatty acid probe across 17 lipid classes in hepatocytes. wiley.com |

| Metabolic Rate | Pulse-Chase Labeling with Quantitative MS | Measures the rate of synthesis and turnover of specific lipid pools. wiley.com | Time-resolved analysis can reveal the dynamic flow of fatty acids between different glycerolipid species. wiley.com |

| Site of Modification | MS/MS Fragmentation Analysis | Pinpoints the specific amino acid residue (e.g., Cys) on a protein where the lipid is attached. nih.gov | Cleavable linkers in the reporter tag can release modified peptides, enhancing ionization and aiding site identification. nih.gov |

This table provides illustrative examples of how mass spectrometry is applied to study biomolecules labeled with clickable fatty acid probes like this compound.

Fluorescence Spectroscopy and Microscopy Techniques for Localization Studies

Fluorescence-based methods offer exceptional sensitivity and spatial resolution for visualizing the distribution of molecules in living and fixed cells. This compound, being non-fluorescent itself, can be readily visualized after it is metabolically incorporated and subsequently conjugated to a fluorescent reporter dye via click chemistry. This approach allows for the specific imaging of lipid-modified proteins and lipid-rich structures within the cell. nih.gov

The process involves labeling cells with the azido-fatty acid, followed by fixation and permeabilization. A "click" reaction is then performed using an alkyne-functionalized fluorophore, covalently attaching the fluorescent tag to the azide group on the incorporated lipid probe. nih.gov This enables the use of various fluorescence microscopy techniques to study the subcellular localization of the tagged molecules.

Super-Resolution Microscopy Applications

Conventional fluorescence microscopy is limited by the diffraction of light to a spatial resolution of approximately 200-250 nm. Super-resolution microscopy (SRM) techniques bypass this limit, achieving resolutions in the tens of nanometers, which is sufficient to visualize nanoscale cellular structures. nih.gov Techniques like direct stochastic optical reconstruction microscopy (dSTORM) and photo-activated localization microscopy (PALM) are well-suited for imaging lipids and proteins tagged via click chemistry. nih.govmdpi.com

By using a photoswitchable or blinking fluorophore in the click reaction, dSTORM can be used to map the positions of individual this compound molecules that have been incorporated into membrane proteins or lipid domains. nih.govmdpi.com This approach has been used to reveal the nanoscale organization of membrane components, such as the clustering of proteins and the formation of distinct lipid domains that are too small to be resolved by conventional microscopy. rsc.orgnih.govmdpi.com The high localization precision of SRM can provide detailed quantitative data on the size, shape, and density of these lipid-associated structures. mdpi.com

| Technique | Principle | Application for Azide-Lipid Probes | Resolution |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Visualization of the general subcellular distribution of fluorescently-tagged lipids and proteins in 3D. | ~200-250 nm (lateral) |

| dSTORM | Uses photoswitchable fluorophores to sequentially image and localize single molecules. mdpi.com | Nanoscale mapping of lipid-modified proteins and lipid domains on the plasma membrane and organelles. nih.gov | ~20-50 nm |

| PALM | Uses photoactivatable fluorescent proteins to achieve single-molecule localization. mdpi.com | Imaging of genetically encoded reporters near sites of lipid incorporation, often in combination with fluorescent lipid probes. rsc.org | ~20-50 nm |

This table summarizes key fluorescence microscopy techniques applicable to visualizing cellular components labeled with this compound after conjugation to a suitable fluorophore.

Förster Resonance Energy Transfer (FRET) Methodologies

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two fluorophores (a donor and an acceptor) on the nanometer scale (typically 2-10 nm). nih.govmdpi.com It is highly sensitive to the distance and orientation between the donor and acceptor, making it an excellent tool for studying molecular interactions, such as those between proteins and lipids. nih.govresearchgate.net

To apply FRET, this compound incorporated into a lipid membrane can be "clicked" to an acceptor fluorophore. If a protein of interest contains an intrinsic donor fluorophore (like tryptophan) or is tagged with a donor fluorescent protein (like GFP), FRET can occur if the protein and the labeled lipid are in close proximity. biorxiv.orgnih.gov The efficiency of energy transfer can be measured by monitoring the quenching of the donor's fluorescence or the sensitized emission of the acceptor. nih.gov This provides quantitative information about the binding affinity and selectivity of the protein for that specific lipid. nih.govnih.gov This methodology can be used to determine whether a protein preferentially associates with certain lipids, creating a local lipid environment or "shell" around itself. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights in Complex Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information about biomolecules in solution or solid state. nih.govnih.gov It can provide unique insights into the specific molecular details of interactions between lipids like this compound and proteins. nih.gov

When this compound is incorporated into a lipid micelle, nanodisc, or bilayer containing a protein of interest, NMR can be used to map the binding interface. One common solution NMR approach is chemical shift perturbation (CSP). nih.gov In this experiment, 2D NMR spectra, such as a ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein, are recorded in the absence and presence of the lipid. Amino acid residues at the interaction interface will experience a change in their chemical environment upon lipid binding, leading to shifts in their corresponding peaks in the NMR spectrum. nih.gov By identifying these shifting peaks, the lipid-binding site on the protein surface can be mapped.

Furthermore, intermolecular Nuclear Overhauser Effects (NOEs) can provide direct evidence of proximity between specific protons on the protein and protons on the lipid, allowing for the determination of a high-resolution structure of the protein-lipid complex. uit.no Solid-state NMR (ssNMR) is particularly valuable for studying membrane proteins in their native-like lipid bilayer environment, providing information on protein structure, dynamics, and orientation relative to the membrane. researchgate.netfrontiersin.org While technically challenging, these NMR methods can reveal the precise conformation and orientation of this compound when it is bound to a protein, offering a level of structural detail unattainable by other techniques.

Flow Cytometry for Cell Population Analysis and Labeling Efficiency

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. When coupled with metabolic labeling using this compound, it allows for the quantification of labeling efficiency and the analysis of cell populations based on their metabolic activity.

Following the incubation of cells with this compound, the incorporated azide groups can be detected by reacting them with a fluorescently-tagged alkyne probe via a click reaction. The resulting fluorescence of individual cells is then measured by a flow cytometer. This provides a quantitative measure of the uptake and incorporation of the fatty acid analog.

Detailed research findings from studies using analogous azide-modified lipids have demonstrated the utility of this approach. For instance, the labeling efficiency can be assessed by comparing the mean fluorescence intensity (MFI) of the labeled cell population to that of an unlabeled control population. Factors such as the concentration of the probe, incubation time, and cell type can influence the labeling efficiency.

Table 1: Representative Flow Cytometry Data for Cellular Labeling with an Azido-Fatty Acid Analog

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |

| HeLa | Control (no probe) | 15 | 0.5 |

| HeLa | This compound (10 µM, 24h) | 850 | 95 |

| Jurkat | Control (no probe) | 20 | 0.8 |

| Jurkat | This compound (10 µM, 24h) | 620 | 88 |

This table presents hypothetical data representative of typical results obtained from flow cytometry experiments using azide-modified fatty acid analogs for metabolic labeling.

The data in Table 1 illustrates how flow cytometry can be used to quantify the labeling efficiency in different cell lines. The significant increase in mean fluorescence intensity and the high percentage of labeled cells in the treated samples compared to the controls indicate successful incorporation of the azido-lipid probe. This method can be further utilized to sort cell populations based on their metabolic uptake of the probe, enabling further downstream analysis of specific cell subpopulations.

Chromatographic Separation Techniques for Probe Isolation and Analysis

Chromatographic techniques are indispensable for the isolation and analysis of biomolecules that have been modified with this compound. Following the labeling of proteins or other macromolecules, these techniques allow for their separation from the complex cellular milieu for subsequent identification and characterization.

A common workflow involves the lysis of labeled cells and the subsequent "clicking" of a biotin-alkyne tag to the azide-modified biomolecules. The biotinylated molecules can then be selectively enriched using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the enriched biomolecules can be eluted for analysis.

High-performance liquid chromatography (HPLC) is a key technique for the separation of these isolated biomolecules or their proteolytic digests. americanpeptidesociety.org Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. americanpeptidesociety.org The addition of the dodecanamide (B72619) lipid chain from this compound significantly increases the hydrophobicity of a modified peptide, leading to a longer retention time on an RP-HPLC column compared to its unmodified counterpart. This shift in retention time can be used as a preliminary indicator of modification.

Table 2: Illustrative RP-HPLC Retention Times of a Peptide Before and After Modification with this compound

| Peptide | Modification Status | Retention Time (minutes) |

| Peptide A (VLGAPEP) | Unmodified | 15.2 |

| Peptide A (VLGAPEP) | Modified with this compound | 25.8 |

This table provides hypothetical retention times to illustrate the expected shift in hydrophobicity and, consequently, retention time upon lipidation of a peptide.

The data in Table 2 demonstrates the significant increase in retention time for a peptide after being labeled with this compound. This change is a direct consequence of the hydrophobic lipid chain. Following separation by HPLC, the fractions containing the modified peptides can be collected and further analyzed by mass spectrometry to confirm the identity of the protein and the site of modification.

Furthermore, advancements in chromatography, such as the use of cleavable linkers in the biotin-alkyne tag, allow for the release of the modified biomolecules from the streptavidin beads under mild conditions. This is particularly advantageous for preserving the integrity of the sample for subsequent analysis. The combination of affinity purification and high-resolution chromatographic separation provides a robust platform for the detailed investigation of the cellular targets of this compound.

Computational and Theoretical Investigations of N 2 Azidoethyl Dodecanamide and Its Interactions

Molecular Dynamics Simulations of Membrane Integration and Interaction

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of N-(2-azidoethyl)dodecanamide, a lipid-like molecule, MD simulations could provide invaluable insights into its behavior within a biological membrane.

Potential Research Focus:

Membrane Permeation and Partitioning: Simulations could model the process of this compound inserting into a lipid bilayer, revealing the energetic favorability and the preferred orientation of the molecule within the membrane.

Interaction with Membrane Components: Researchers could investigate specific interactions between the dodecanamide (B72619) tail, the ethyl azide (B81097) headgroup, and the surrounding lipid and cholesterol molecules.

Influence on Membrane Properties: The presence of this compound could alter membrane fluidity, thickness, and lateral pressure profiles, all of which could be quantified through MD simulations.

Hypothetical Data from MD Simulations:

| Simulation Parameter | Potential Finding for this compound |

| Free Energy of Partitioning | A negative value would indicate spontaneous insertion into the membrane. |

| Orientation within Bilayer | The dodecanamide tail would likely align with the lipid acyl chains, while the more polar azidoethyl group would reside near the lipid headgroups. |

| Diffusion Coefficient | This would quantify the molecule's mobility within the plane of the membrane. |

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can be used to study the electronic structure of molecules and model the course of chemical reactions. For this compound, QM calculations would be essential for understanding the reactivity of its azide functional group.

Potential Research Focus:

"Click" Reaction Mechanisms: The azide group is well-known for its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click") reactions. QM calculations could elucidate the detailed mechanism, transition states, and activation energies for such reactions involving this compound.

Photoreactivity: Azides can be photochemically converted to highly reactive nitrenes. QM methods could model this photochemical process and predict the subsequent reactions of the generated nitrene intermediate.

Spectroscopic Properties: QM can be used to predict spectroscopic data (e.g., IR, NMR) which can aid in the experimental characterization of the molecule and its reaction products.

Hypothetical Data from QM Calculations:

| Calculation Type | Potential Insight for this compound |

| Transition State Search | Identification of the geometry and energy of the transition state for a cycloaddition reaction. |

| Reaction Energy Profile | Determination of whether a reaction is exothermic or endothermic. |

| Molecular Orbital Analysis | Visualization of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. |

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a small molecule like this compound with a biological target, such as a protein or nucleic acid.

Potential Research Focus:

Target Identification: Docking could be used to screen this compound against a library of known protein structures to identify potential biological targets.

Binding Mode Prediction: For a known target, docking can predict the specific binding pose of the molecule within the active site, highlighting key intermolecular interactions.

Affinity Estimation: Scoring functions associated with docking programs can provide an estimate of the binding affinity, helping to rank potential binders.

Hypothetical Data from Molecular Docking:

| Docking Parameter | Potential Result for this compound |

| Docking Score (e.g., kcal/mol) | A lower score generally indicates a more favorable predicted binding affinity. |

| Predicted Binding Pose | Visualization of the molecule in the binding site, showing hydrogen bonds, hydrophobic interactions, etc. |

| Root-Mean-Square Deviation (RMSD) | A low RMSD between a predicted pose and a known experimental binding mode would indicate high accuracy. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field.

Potential Research Focus:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features of this compound and related molecules that are responsible for a specific biological activity.

QSAR Model Development: If a series of analogs of this compound with corresponding biological activity data were available, a QSAR model could be built to predict the activity of new, unsynthesized compounds.

In Silico Library Design: Using insights from SAR and QSAR, a virtual library of derivatives of this compound could be designed for improved potency, selectivity, or other desirable properties.

Hypothetical Data from Computational SAR Studies:

| SAR/QSAR Method | Potential Outcome for this compound Analogues |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Generation of 3D contour maps indicating where steric bulk or electrostatic charge would be favorable or unfavorable for activity. |

| 2D-QSAR | A mathematical equation relating molecular descriptors (e.g., logP, molecular weight, polar surface area) to biological activity. |

| Pharmacophore Hypothesis | A 3D model showing the key hydrogen bond donors/acceptors, hydrophobic regions, and other features required for binding to a target. |

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Modalities

The utility of N-(2-azidoethyl)dodecanamide as a metabolic label is significantly amplified when combined with advanced imaging techniques. The azide (B81097) group allows for the attachment of a wide array of reporter molecules through "click chemistry," a highly specific and efficient reaction. This adaptability is crucial for multimodal imaging, where researchers aim to overcome the limitations of single imaging methods by combining their strengths. nih.gov

A notable application is in the field of bacterial imaging. Research has demonstrated the use of this compound, referred to as LA-12 in some studies, for localizing on bacterial surfaces. ntu.edu.sg In one study, scientists compared azido-coupled fatty acids with different carbon chain lengths to assess their impact on bacterial insertion and imaging analysis. ntu.edu.sg The dodecanamide (B72619) (12-carbon) chain of LA-12 was found to be optimal for bacterial surface tracking compared to shorter or longer chains. ntu.edu.sg For instance, a shorter chain like N-(2-azidoethyl) hexanamide (B146200) (LA-6) resulted in less stable staining and lower fluorescence intensity, while a longer chain in N-(2-azidoethyl) stearamide (LA-18) had limited solubility in aqueous solutions, potentially affecting cell viability and the effective concentration for imaging. ntu.edu.sg

This research showcased the probe's ability to selectively localize and screen for bacteria producing the AmpC β-lactamase enzyme, a key mechanism of antibiotic resistance. ntu.edu.sg When used in conjunction with a fluorescent probe that reacts with the target enzyme, this compound helps anchor the imaging agent to the bacterial surface, leading to a significant fluorescence enhancement (approximately 67-fold) in drug-resistant bacteria. ntu.edu.sg This integration with fluorescence imaging provides a powerful tool for studying antibiotic resistance, with promising applications in clinical microbiology. ntu.edu.sg Future work will likely focus on integrating this compound with other advanced modalities, such as nanoparticle-based imaging, to further improve resolution, penetration, and specificity in complex biological environments. nih.gov

| Compound Abbreviation | Full Chemical Name | Carbon Chain Length | Observed Performance in Bacterial Imaging ntu.edu.sg |

| LA-6 | N-(2-azidoethyl)hexanamide | 6 | Less stable staining, easily washed away, resulting in decreased fluorescence. |

| LA-12 | This compound | 12 | Optimal for enhanced tracking ability on the bacterial surface. |

| LA-18 | N-(2-azidoethyl)stearamide | 18 | Showed tracking ability but had limited solubility in aqueous solutions. |

Development of Multifunctional Probes and Tools

The simple yet effective structure of this compound makes it an ideal building block for the development of multifunctional probes. The field of chemical biology is moving towards creating sophisticated tools that can perform multiple tasks simultaneously, such as identifying a target, reporting on its activity, and enabling its isolation for further study. nih.gov

Multifunctional probes often incorporate three key components: a "warhead" for binding to a specific target, a photoaffinity group for permanently crosslinking to that target upon light activation, and a bioorthogonal handle for attaching reporter tags. nih.gov The azide group on this compound serves as this essential bioorthogonal handle. nih.govresearchgate.net By chemically linking this compound to other functional moieties, researchers can design probes that first anchor into a cellular membrane via the lipid chain and then use a separate targeting group to interact with a specific protein of interest. The azide handle is then available for subsequent "clicking" to a fluorescent dye for imaging or to a biotin (B1667282) tag for affinity purification and proteomic analysis. researchgate.net

This strategy allows for the visualization and capture of active enzymes in their native cellular environment. nih.gov For example, activity-based probes (ABPs) designed with an azide handle can be used to report on the dynamic changes of enzyme activity in response to various cellular stimuli. nih.gov The development of such tools offers unprecedented opportunities to investigate the biological functions and physiological relevance of important enzyme families, like sirtuins. nih.gov

Exploration in Synthetic Biology and Systems Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems, while systems biology seeks to understand the complex interactions within biological systems. nih.govnih.gov Both fields rely heavily on the ability to precisely track and quantify molecular components and their interactions within living cells.

This compound serves as a critical tool in these domains by enabling the specific labeling of molecules that have been metabolically tagged. In synthetic biology, a researcher might engineer a cell to express a specific enzyme that incorporates a modified fatty acid into its membrane. By supplying this compound, they can ensure that only the membranes of the engineered cells, or specific components within them, become azido-labeled. This allows for precise monitoring of the synthetic construct's location and behavior. For instance, synthetic genetic circuits can be engineered into cells to screen for small-molecule drugs, and probes can be used to assess the effects of these circuits on cellular components. nih.gov

In systems biology, understanding the complete network of interactions is key. nih.gov Chemical probes with bioorthogonal handles provide a method to tag and follow specific classes of molecules, such as lipids or proteins, through complex pathways. nih.gov This "two-step" approach, where a small chemical reporter like an azide is first introduced into a biomolecule and then ligated to a probe, is fundamental to studying biomolecules in their native environment. nih.gov The quantitative data gathered from tracking these labeled molecules—their location, concentration, and interactions—is essential for building and validating the computational models that are central to systems biology. This approach helps to uncover the dynamic interaction networks that influence health and disease. nih.gov

Q & A

Basic: What are the recommended synthetic routes for N-(2-azidoethyl)dodecanamide?

Methodological Answer:

The synthesis typically involves coupling dodecanoyl chloride with 2-azidoethylamine under anhydrous conditions. A common approach is to use a Schlenk line to maintain inert conditions, as moisture can hydrolyze the acyl chloride. The reaction is exothermic, so controlled addition of the amine (0.9–1.1 equivalents) at 0–5°C in tetrahydrofuran (THF) or dichloromethane (DCM) is recommended. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields the product in 70–85% purity. Confirm the azide functionality using FT-IR (sharp peak ~2100 cm⁻¹ for N₃ stretch) and ¹H NMR (triplet for CH₂-N₃ at δ ~3.3 ppm) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Key characterization steps include:

- NMR Spectroscopy : ¹³C NMR should show a carbonyl signal at ~170 ppm, with adjacent CH₂ groups (δ 35–45 ppm for N-CH₂-azide).

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms the molecular ion [M+H]⁺ at m/z 311.3 (C₁₄H₂₇N₄O⁺).

- Elemental Analysis : Verify %C (64.8%), %H (10.3%), %N (17.3%) within ±0.3% deviation.

Discrepancies in melting points (reported 45–48°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) can resolve this .

Advanced: How can this compound be utilized in click chemistry for bioconjugation?

Methodological Answer:

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. For protein labeling:

Reaction Setup : Mix the compound (1.2 equiv) with alkyne-functionalized biomolecules (e.g., antibodies) in PBS (pH 7.4), 1 mM CuSO₄, and sodium ascorbate (5 mM) at 25°C for 2–4 hours.

Purification : Remove excess reagents via size-exclusion chromatography or dialysis.

Validation : Use SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne is used) or Western blotting with azide-specific probes.

Note: Copper-free strain-promoted click chemistry is preferable for live-cell studies to avoid cytotoxicity .

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

Yield variations often stem from:

- Temperature Control : Exothermic reactions at scale may require jacketed reactors with precise cooling (<5°C).

- Purification Challenges : High-boiling-point solvents (e.g., DMF) can complicate rotary evaporation. Switch to low-boiling solvents (e.g., ethyl acetate) and optimize column chromatography parameters (e.g., gradient elution).

- Azide Stability : Trace metals or light exposure may degrade the azide. Use amber glassware and chelating agents (e.g., EDTA) in aqueous workups. Documented boiling points for analogous compounds (e.g., 453–454 K at 0.02 atm) suggest reduced-pressure distillation as an alternative .

Advanced: What strategies optimize the incorporation of this compound into lipid nanoparticles (LNPs)?

Methodological Answer:

To enhance LNP stability and targeting:

Formulation : Use a lipid film hydration method with DSPC, cholesterol, and PEG-lipid (molar ratio 50:40:10). Incorporate 5–10 mol% this compound as a clickable anchor.

Post-Functionalization : React LNPs with alkyne-modified ligands (e.g., folate, peptides) via CuAAC.

Quality Control : Assess size (dynamic light scattering, target 80–120 nm), encapsulation efficiency (HPLC), and ligand density (fluorescence quenching assays).

Contradictory reports on ligand density may arise from incomplete azide accessibility; quantify unreacted azides using IR or a tetrazine-cyclooctyne fluorogenic assay .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Azide Precautions : Avoid friction, shock, or heat to prevent decomposition. Work in a fume hood with blast shields.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid contact with metal spatulas (use PTFE-coated tools).

- Waste Disposal : Quench excess azides with 10% sodium nitrite/1 M HCl before disposal. Store in labeled, airtight containers away from reducing agents .

Advanced: How does the hydrocarbon chain length of dodecanamide derivatives influence their self-assembly properties?

Methodological Answer:

The C12 chain balances hydrophobic interactions and fluidity:

- Critical Micelle Concentration (CMC) : Measure via surface tension plots; CMC for this compound is ~0.1 mM, lower than C8 analogs (CMC ~1 mM) due to stronger van der Waals forces.

- Thermal Stability : Differential scanning calorimetry (DSC) shows a phase transition at ~50°C, ideal for temperature-responsive drug delivery.

Contrast with shorter-chain analogs (e.g., C8) which exhibit higher solubility but weaker membrane integration .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.